molecular formula C12H17N3O3S2 B2843669 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide CAS No. 678189-95-2

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide

Cat. No. B2843669
M. Wt: 315.41
InChI Key: QHXOOVYZLGCDMO-UHFFFAOYSA-N
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Description

“3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” is a structurally diverse compound . It has a molecular formula of C12H17N3O3S2 .


Synthesis Analysis

This compound was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .


Molecular Structure Analysis

The molecular structure of “3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” is characterized by a molecular formula of C12H17N3O3S2. It has an average mass of 315.412 Da and a monoisotopic mass of 315.071136 Da .


Chemical Reactions Analysis

The compound has been used in inhibition studies on human and mycobacterial carbonic anhydrases . It has shown better inhibition against hCA I (K I = 13.3–87.6 nM), hCA II (K I = 5.3–384.3 nM), and hCA VII (K I = 1.1–13.5 nM) compared with acetazolamide (AAZ) as the control drug .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide” are characterized by its molecular formula C12H17N3O3S2, average mass of 315.412 Da, and monoisotopic mass of 315.071136 Da .

Scientific Research Applications

Antimicrobial Activity

  • Sulfonamide Hybrids Synthesis and Antimicrobial Activity : A study by Hussein (2018) synthesized novel hybrids of sulfonamide carbamates and acylthiourea derivatives, demonstrating significant antimicrobial activities. This research highlights the potential of these compounds, including variants of 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide, in combating various bacterial infections (Hussein, 2018).

Chemical Structure Analysis

  • Crystal Structure Examination : Saeed et al. (2010) analyzed the molecular structure of similar compounds, providing insights into the spatial arrangement and intramolecular interactions. This study is crucial for understanding the chemical properties and potential applications of compounds like 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide (Saeed, Rashid, Jasinski, Butcher, & Shoaib, 2010).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Esmaeili, Neshati, and Yavari (2016) explored the application of similar compounds in preventing corrosion in hydrochloric acid solution, suggesting a potential role for 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide in industrial corrosion protection (Esmaeili, Neshati, & Yavari, 2016).

Medical Imaging Applications

  • Potential in Medical Imaging : Wagner et al. (2007) describe the synthesis of fluorinated derivatives of similar compounds for use in positron emission tomography (PET) imaging, particularly for identifying matrix metalloproteinases in pathological processes. This indicates a potential avenue for 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide in diagnostic imaging (Wagner et al., 2007).

Cardiac Applications

  • Cardiac Myosin Activation : Manickam et al. (2019) explored sulfonamidophenylethylamide analogs as cardiac myosin activators. Compounds related to 3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide demonstrated potential in treating systolic heart failure, highlighting its therapeutic potential in cardiac applications (Manickam et al., 2019).

Future Directions

The compound has shown promising results in inhibition studies against human and mycobacterial carbonic anhydrases . Future research could focus on exploring its potential applications in medical and pharmaceutical fields, particularly in the treatment of conditions related to the function of carbonic anhydrases.

properties

IUPAC Name

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-8(2)7-11(16)15-12(19)14-9-3-5-10(6-4-9)20(13,17)18/h3-6,8H,7H2,1-2H3,(H2,13,17,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXOOVYZLGCDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide

Citations

For This Compound
1
Citations
M Abdoli, A Bonardi, N Paoletti, A Aspatwar, S Parkkila… - Molecules, 2023 - mdpi.com
A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various …
Number of citations: 1 www.mdpi.com

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